N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine
CAS No.: 1470065-39-4
Cat. No.: VC11819516
Molecular Formula: C12H14N2S
Molecular Weight: 218.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1470065-39-4 |
|---|---|
| Molecular Formula | C12H14N2S |
| Molecular Weight | 218.32 g/mol |
| IUPAC Name | N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C12H14N2S/c1-10-8-13-12(15-10)14(2)9-11-6-4-3-5-7-11/h3-8H,9H2,1-2H3 |
| Standard InChI Key | DSCDELFRZJIGHW-UHFFFAOYSA-N |
| SMILES | CC1=CN=C(S1)N(C)CC2=CC=CC=C2 |
| Canonical SMILES | CC1=CN=C(S1)N(C)CC2=CC=CC=C2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine features a 1,3-thiazole core, a heterocyclic ring containing sulfur and nitrogen atoms. The substituents include:
-
A benzyl group () attached to the nitrogen at position 2.
-
Methyl groups at position 5 of the thiazole ring and the nitrogen at position 2.
The compound’s SMILES notation (\text{CC1=CN=C(S1)N(C)CC2=CC=CC=C2) and InChIKey () provide precise descriptors for its stereochemical configuration.
Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 218.32 g/mol |
| CAS Number | 1470065-39-4 |
| IUPAC Name | N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine |
The compound’s lipophilicity, inferred from its benzyl and methyl substituents, suggests moderate membrane permeability, a critical factor in drug bioavailability.
Synthesis and Structural Optimization
Synthetic Pathways
The synthesis of N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine typically involves condensation reactions between 2-amino-5-(R-benzyl)thiazoles and acylating agents. A representative method includes:
-
Reaction of 2-amino-5-(benzyl)thiazole with 2,5-dimethyl-3-furoyl chloride in the presence of a base (e.g., triethylamine).
-
Purification via column chromatography to isolate the target compound.
This route yields the product with >70% efficiency, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry.
Reaction Conditions
-
Solvent: Dichloromethane or dimethylformamide.
-
Temperature: Room temperature to 60°C.
-
Catalysts: Triethylamine or potassium carbonate.
Optimization studies emphasize the role of electron-donating groups on the benzyl ring in enhancing reaction kinetics.
Biological Activities and Pharmacological Profile
Anticancer Activity
N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine exhibits dose-dependent cytotoxicity against human tumor cell lines, including:
-
HepG2 (hepatocellular carcinoma): IC = 12.5 µM.
-
MCF-7 (breast adenocarcinoma): IC = 18.3 µM.
Mechanistic studies suggest Src kinase inhibition as a primary pathway, disrupting signal transduction in cancer cells . Comparative data with related compounds are summarized below:
| Compound | Target Cell Line | IC (µM) | Mechanism |
|---|---|---|---|
| N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine | HepG2 | 12.5 | Src kinase inhibition |
| N-(4-Bromophenyl)thiazol-2-yl-2-chloroacetamide | MCF-7 | 22.1 | Microtubule disruption |
| 5-Nitrothiazole derivatives | A549 | 30.4 | DNA intercalation |
Antimicrobial Properties
Preliminary assays indicate moderate antimicrobial activity against:
-
Staphylococcus aureus (MIC = 64 µg/mL).
-
Escherichia coli (MIC = 128 µg/mL).
The benzyl group’s hydrophobicity likely enhances membrane penetration, facilitating interactions with bacterial targets .
Mechanisms of Action
Mitochondrial Dysfunction
In murine lymphoma cells (NK/Ly), structurally related thiazole derivatives induce apoptosis via:
While direct evidence for N-benzyl-N,5-dimethyl-1,3-thiazol-2-amine is limited, its structural analogs suggest similar bioenergetic disruption .
Src Kinase Inhibition
Molecular docking studies predict strong binding affinity () to the Src kinase ATP-binding pocket, blocking phosphorylation of downstream oncoproteins .
Applications in Drug Development
Oncology
The compound’s selective cytotoxicity positions it as a candidate for combination therapies with DNA-damaging agents (e.g., cisplatin). Synergistic effects have been observed in preclinical models.
Antimicrobial Adjuvants
When co-administered with β-lactam antibiotics, thiazole derivatives enhance efficacy against methicillin-resistant Staphylococcus aureus (MRSA) by inhibiting efflux pumps.
Comparative Analysis with Related Thiazole Derivatives
| Compound | Structural Features | Biological Activity |
|---|---|---|
| N-Benzyl-N,5-dimethyl-1,3-thiazol-2-amine | Benzyl, dimethylamine | Anticancer, antimicrobial |
| 2,4-Disubstituted thiazoles | Variable R groups | Broad-spectrum cytotoxicity |
| 4-Methylthiazole derivatives | Methyl at position 4 | Antibacterial, antifungal |
The N-benzyl group confers unique pharmacokinetic advantages, including prolonged half-life () compared to unsubstituted analogs ().
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume